6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
CAS No.: 303996-43-2
Cat. No.: VC5371503
Molecular Formula: C13H8ClN3S2
Molecular Weight: 305.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303996-43-2 |
|---|---|
| Molecular Formula | C13H8ClN3S2 |
| Molecular Weight | 305.8 |
| IUPAC Name | 6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile |
| Standard InChI | InChI=1S/C13H8ClN3S2/c14-10-3-1-9(2-4-10)8-19-12-11(7-15)17-5-6-18-13(17)16-12/h1-6H,8H2 |
| Standard InChI Key | MKKGVTZPPJLVCZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C#N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s planar imidazo[2,1-b]thiazole scaffold is fused with a five-membered ring system containing nitrogen and sulfur atoms. The 4-chlorobenzylsulfanyl group at position 6 and the nitrile group at position 5 introduce steric and electronic modifications critical for interactions with biological targets . Key structural descriptors include:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 305.8 g/mol | |
| LogP (Partition Coefficient) | 4.21 | |
| Topological Polar Surface Area (TPSA) | 41.09 Ų | |
| Rotatable Bonds | 3 |
Synthesis and Structural Modifications
Synthetic Routes
The synthesis typically involves cyclization reactions using 2-aminothiazole derivatives. A common method involves:
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Cyclization: Reacting 2-aminothiazole with 4-chlorobenzylsulfanyl-nitrile precursors in the presence of potassium carbonate under reflux .
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Sonogashira Coupling: Introducing alkynyl groups via palladium-catalyzed cross-coupling, followed by triazole formation through click chemistry .
Table 2: Representative Synthetic Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | K₂CO₃, EtOH, 70°C | 60–75% |
| Iodination | N-Iodosuccinimide (NIS), DCM | 85–90% |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, TMS-acetylene | 70–80% |
Biological Activity and Mechanisms
Constitutive Androstane Receptor (CAR) Activation
This compound’s structural analogs, such as CITCO, are known CAR agonists. CAR activation modulates hepatic functions, including xenobiotic metabolism and lipid homeostasis . In vitro studies demonstrate that derivatives with imidazo[2,1-b]thiazole cores exhibit nanomolar EC₅₀ values for CAR activation (e.g., 0.022 μM for FLT3 inhibition) .
Table 3: Biological Activity of Selected Analogs
| Compound | Target | IC₅₀/EC₅₀ | Cell Line/Model |
|---|---|---|---|
| CITCO | CAR/PXR | 0.022 μM | HepG2 |
| Derivative 15d | CAR | 0.015 μM | Primary Hepatocytes |
| Imidazo[2,1-b]thiazole | FLT3 | 0.002 μM | MV4-11 AML |
Applications and Future Directions
Drug Discovery
The compound’s CAR agonism positions it as a candidate for metabolic disorder therapeutics. Structural optimizations, such as replacing the oxime linker with triazoles, enhance stability and selectivity .
Material Science
Its conjugated π-system and electron-withdrawing nitrile group make it a potential building block for organic semiconductors .
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